molecular formula C16H11N5O2S2 B11018432 2-methyl-5-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

2-methyl-5-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11018432
M. Wt: 369.4 g/mol
InChI Key: JLATUNGPRYRKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a mouthful, but its structure holds intriguing possibilities. Let’s break it down:

    Name: 2-methyl-5-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

    Structure: !Compound Structure

Imidazole, a five-membered heterocyclic ring, forms the core of this compound. It’s a versatile moiety found in natural products like histidine, purine, and DNA structures. Imidazole derivatives play a crucial role in drug development due to their diverse chemical and biological properties.

Preparation Methods

Synthetic Routes::

    Condensation and Cyclization:

Reaction Conditions::
  • Solvents: Commonly used solvents include DMF, DMSO, or acetonitrile.
  • Catalysts: Lewis acids or bases may facilitate the cyclization step.
  • Temperature: Typically carried out at elevated temperatures (e.g., reflux).

Industrial Production:: While industrial-scale synthesis details are proprietary, the synthetic principles remain consistent.

Chemical Reactions Analysis

This compound participates in various reactions:

    Oxidation: Can be oxidized to form corresponding N-oxide or other derivatives.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The pyridine moiety is susceptible to substitution reactions.

    Common Reagents: Sodium borohydride (for reduction), acetic anhydride (for acetylation), and thionyl chloride (for chlorination).

    Major Products: N-alkylated derivatives, N-oxide forms, and substituted analogs.

Scientific Research Applications

Chemistry::

  • Scaffold for designing novel drugs due to its diverse reactivity.
  • Ligand in coordination chemistry studies.
Biology and Medicine::

    Antitumor Activity: Investigate its potential as an anticancer agent.

    Antimicrobial Properties: Explore its antibacterial and antifungal effects.

    Enzyme Inhibition: Study its impact on specific enzymes.

Industry::

    Material Science: Imidazole-based polymers and materials.

    Catalysis: Imidazole derivatives as catalysts.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While unique, this compound shares features with other imidazole-containing molecules:

    Clemizole: An antihistaminic agent.

    Metronidazole: Used as an antibacterial and antiprotozoal.

    Thiabendazole: An antihelmintic.

Properties

Molecular Formula

C16H11N5O2S2

Molecular Weight

369.4 g/mol

IUPAC Name

2-methyl-5-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C16H11N5O2S2/c1-9-7-21-14(23)11(6-18-16(21)25-9)13(22)20-15-19-12(8-24-15)10-3-2-4-17-5-10/h2-8H,1H3,(H,19,20,22)

InChI Key

JLATUNGPRYRKQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.